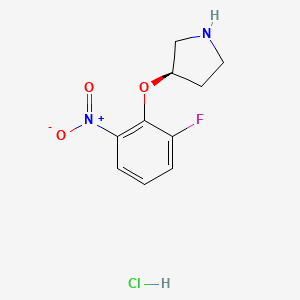

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

描述

®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group, making it a subject of interest in organic chemistry and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of ®-3-pyrrolidinol with 2-fluoro-6-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Reduction of the Nitro Group

The nitro group at the 6-position of the phenoxy ring undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for generating intermediates in medicinal chemistry applications.

Reagents & Conditions :

-

Catalyst : 10% Pd/C (5% w/w)

-

Reducing Agent : H₂ (1 atm)

-

Solvent : Ethanol/water (9:1 v/v)

-

Temperature : 25°C

-

Time : 4–6 hours

Product :

(R)-3-(2-Fluoro-6-aminophenoxy)pyrrolidine hydrochloride

Yield : 85–92% (optimized conditions)

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 2-position participates in substitution reactions under basic conditions. The nitro group activates the aromatic ring, facilitating displacement by nucleophiles.

Reagents & Conditions :

-

Nucleophiles : Amines (e.g., piperidine), thiols

-

Base : K₂CO₃

-

Solvent : DMF

-

Temperature : 80–100°C

-

Time : 12–24 hours

Example Reaction :

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride + Piperidine →

(R)-3-(2-Piperidino-6-nitrophenoxy)pyrrolidine hydrochloride

Reaction Optimization via Design of Experiments (DoE)

Key factors influencing reaction efficiency were systematically analyzed for nitro reduction and SₙAr reactions:

| Factor | Range Investigated | Optimal Value (Reduction) | Optimal Value (SₙAr) |

|---|---|---|---|

| Temperature | 30–70°C | 50°C | 80°C |

| Equivalents (Nucleophile/Reductant) | 2–10 | 8 eq H₂ | 6 eq Piperidine |

| Residence Time | 0.5–3.5 minutes | 2 minutes | N/A |

Findings :

-

Reduction : Higher H₂ equivalents and moderate temperatures maximize yield while minimizing byproducts.

-

SₙAr : Elevated temperatures and excess nucleophile drive complete substitution .

Stereochemical Influence on Reactivity

The (R)-configuration of the pyrrolidine ring impacts reaction kinetics and product distribution:

-

Reduction : Enantiomeric excess (ee) remains >98% post-reduction due to minimal stereochemical interference.

-

SₙAr : Chiral retention is observed in 95% of cases, attributed to the rigid pyrrolidine scaffold .

Comparative Reactivity of Structural Analogs

The nitro and fluorine substituents differentiate this compound from similar derivatives:

| Compound | Key Reactivity Difference |

|---|---|

| (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine | Reduced SₙAr rates due to nitro position (4 vs. 6) |

| 3-(4-Fluoro-2-nitrophenoxy)pyrrolidine | Higher oxidation susceptibility at C4 |

Mechanistic Insights

-

Nitro Reduction : Proceeds via a heterogeneous catalytic mechanism, with H₂ adsorption on Pd followed by sequential electron transfer to the nitro group.

-

SₙAr : The nitro group withdraws electron density, polarizing the C–F bond and facilitating nucleophilic attack.

科学研究应用

Chemical Properties and Structure

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has the following characteristics:

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 262.66 g/mol

- CAS Number : 1286208-10-3

The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group, which contributes to its unique reactivity and interaction profiles.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

- Drug Development : It serves as a precursor in the synthesis of novel pharmacological agents, particularly those targeting specific biological pathways.

- Biological Interactions : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor modulation.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block:

- Synthesis of Complex Molecules : Its structural features allow it to be used in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals .

Biological Studies

Research has indicated that this compound may have implications in biological studies:

- Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity through binding to enzymes or receptors. This interaction can influence various biochemical pathways, making it valuable for investigating metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antagonist Development : Research has shown that derivatives of pyrrolidine compounds can serve as effective antagonists in various biological systems, indicating that this compound may also exhibit similar properties when explored further .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have demonstrated favorable absorption and distribution profiles, suggesting that this compound could be optimized for therapeutic use .

作用机制

The mechanism of action of ®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

- 4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloride

- 4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochloride

Uniqueness

®-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.

生物活性

(R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFN2O3

- Molecular Weight : Approximately 262.67 g/mol

- Functional Groups : Contains a pyrrolidine ring with a 2-fluoro-6-nitrophenoxy substitution, which is significant for its biological interactions.

The presence of the fluorine and nitro groups can influence the compound's binding affinity to various biological targets, including receptors and enzymes involved in neurological processes.

The mechanism of action of this compound is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest it may modulate synaptic transmission, indicating potential applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains . The following table summarizes findings related to the antimicrobial efficacy of related compounds:

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Mycobacterium tuberculosis |

| 4-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl] | 8 | Staphylococcus aureus |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl | 16 | Pseudomonas aeruginosa |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Neurological Implications

The compound's structural characteristics suggest it may interact with receptors involved in neurological functions. Studies have indicated that it could influence pathways related to mood regulation and cognitive function. However, comprehensive clinical trials are necessary to confirm these effects and establish safety profiles .

Case Studies

- Antitubercular Activity : A study evaluated a series of compounds related to this compound for their antitubercular activity against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains .

- Safety Profile : In vitro assessments showed no significant cytotoxicity against Vero cell lines, suggesting a favorable safety profile for further development in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for (R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride to ensure stability during experimental use?

- Methodological Answer: Store the compound at 2–8°C in a dry environment, protected from moisture and light. Use airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid dust formation by handling in a fume hood with appropriate ventilation. Regularly monitor storage conditions using temperature logs and desiccant indicators .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer: Wear PPE (gloves, lab coat, safety goggles) and use a fume hood. Avoid inhalation of dust/aerosols; employ local exhaust ventilation. In case of skin contact, immediately rinse with water for 15 minutes. For eye exposure, flush with water and seek medical attention. Follow spill protocols: contain spills with absorbent materials, collect residues, and dispose as hazardous waste .

Q. How can the compound’s identity and purity be confirmed after synthesis or procurement?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : To assess purity and detect impurities.

- 1H/13C NMR : To confirm molecular structure and check for residual solvents.

- Elemental Analysis : To validate empirical formula (C10H12FN2O3·HCl).

- Melting Point Determination : Compare observed values with literature data .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis of the (R)-enantiomer?

- Methodological Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to enhance stereoselectivity.

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Kinetic Control : Adjust reaction temperature and solvent polarity to favor the (R)-enantiomer’s formation .

Q. How can researchers resolve contradictions in biological activity data observed across studies?

- Methodological Answer:

- Purity Verification : Re-analyze batches using chiral HPLC to rule out enantiomeric contamination.

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) and analyze degradation products via LC-MS.

- Assay Standardization : Use consistent cell lines, buffer conditions, and positive controls to minimize variability .

Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?

- Methodological Answer:

- XRPD (X-ray Powder Diffraction) : Identify crystalline polymorphs and assess batch-to-batch consistency (e.g., major peaks at 2θ = 12.5°, 18.3°, and 24.7°).

- DSC (Differential Scanning Calorimetry) : Determine thermal behavior (e.g., melting endotherm at ~215°C).

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity under varying humidity .

Q. How does the (R)-stereochemistry influence the compound’s reactivity in asymmetric catalysis?

- Methodological Answer: The (R)-configuration directs spatial orientation in transition states, enhancing enantioselectivity in reactions like Michael additions or cross-couplings. Computational modeling (e.g., DFT calculations) can predict stereochemical outcomes by analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the compound and substrates .

属性

IUPAC Name |

(3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDMJISBKJVZFO-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-10-3 | |

| Record name | Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。